Lipophilicity (XLogP3) Head-to-Head Comparison: 4-Br/3-F vs. Mono-Halogenated Boc-Phenylalanines
The target compound exhibits an XLogP3 of 3.3, which is 0.8 log units higher than Boc-4-bromo-L-phenylalanine (XLogP3 = 2.5) and 1.4 log units higher than Boc-4-fluoro-L-phenylalanine (XLogP3 = 1.9). The addition of fluorine ortho to bromine shifts the lipophilicity into the optimal range (LogP 2–3) for balancing membrane permeability and aqueous solubility in oral drug candidates [1]. This differentiation is critical when designing peptide-based therapeutics where modest lipophilicity changes can alter oral bioavailability and off-target binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Boc-4-bromo-L-phenylalanine: XLogP3 = 2.5; Boc-4-fluoro-L-phenylalanine: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. mono-Br; ΔXLogP3 = +1.4 vs. mono-F |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm (2019–2021 release) |
Why This Matters
A 0.8–1.4 log unit difference in XLogP3 can shift predicted membrane permeability by several-fold, directly impacting compound selection for cell-permeable inhibitor design.
- [1] PubChem Compound Summaries: CID 129320001 (target, XLogP3 = 3.3); CID 2734477 (Boc-4-bromo-L-Phe, XLogP3 = 2.5); CID 7020910 (Boc-4-fluoro-L-Phe, XLogP3 = 1.9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [2] Lipophilic Efficiency (LiPE) concept: for oral drugs, LogP between 2 and 3 is often considered optimal for permeability–clearance balance. Leeson, P. D.; Springthorpe, B. Nat. Rev. Drug Discov. 2007, 6, 881–890. https://doi.org/10.1038/nrd2445 View Source
